molecular formula C9H5ClOS B6590069 6-chloro-1-benzothiophene-3-carbaldehyde CAS No. 851634-76-9

6-chloro-1-benzothiophene-3-carbaldehyde

Cat. No.: B6590069
CAS No.: 851634-76-9
M. Wt: 196.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-1-benzothiophene-3-carbaldehyde (CAS 851634-76-9) is a high-value benzothiophene derivative designed for advanced organic synthesis and drug discovery research. The compound features a benzothiophene core, which is recognized as a privileged structure in medicinal chemistry due to its presence in a wide array of biologically active molecules and approved therapeutics . The scaffold's significance is highlighted by its role in pharmaceuticals such as raloxifene, a selective estrogen receptor modulator, and sertaconazole, an antifungal agent . The specific substitution pattern on this molecule enhances its utility; the aldehyde group at the 3-position serves as a highly versatile reactive handle for constructing complex molecular architectures through condensation reactions and is a key intermediate for synthesizing novel scaffolds like benzothieno[3,2-b]pyridines . Concurrently, the chloro substituent at the 6-position enables further functionalization via modern cross-coupling reactions, allowing researchers to fine-tune the electronic properties and steric profile of the final compound . This makes this compound an indispensable building block for generating libraries of novel compounds aimed at probing biological pathways and identifying new therapeutic hits in areas such as oncology and infectious diseases . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

851634-76-9

Molecular Formula

C9H5ClOS

Molecular Weight

196.7

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1-benzothiophene-3-carbaldehyde typically involves the chlorination of benzothiophene followed by formylation. One common method is the Vilsmeier-Haack reaction, which involves the reaction of benzothiophene with phosphorus oxychloride and dimethylformamide to introduce the formyl group at the 3rd position. The chlorination at the 6th position can be achieved using chlorine gas or other chlorinating agents under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination and formylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-chloro-1-benzothiophene-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: 6-chloro-1-benzothiophene-3-carboxylic acid.

    Reduction: 6-chloro-1-benzothiophene-3-methanol.

    Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.

Scientific Research Applications

6-chloro-1-benzothiophene-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-chloro-1-benzothiophene-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modulation of their activity. The chlorine atom may also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Structural and Molecular Comparisons

To contextualize its properties, 6-chloro-1-benzothiophene-3-carbaldehyde is compared to the closely related compound 3-chloro-6-methoxy-1-benzothiophene-2-carbaldehyde (). Key differences in substituent positions and functional groups are summarized below:

Property This compound 3-Chloro-6-methoxy-1-benzothiophene-2-carbaldehyde
Molecular Formula C₉H₅ClOS C₁₀H₇ClO₂S
Average Molecular Mass ~200.66 g/mol 226.67 g/mol
Substituent Positions Cl at 6, CHO at 3 Cl at 3, OCH₃ at 6, CHO at 2
Key Functional Groups Aldehyde (C3), Chlorine (C6) Aldehyde (C2), Chlorine (C3), Methoxy (C6)

Electronic and Reactivity Differences

  • In contrast, the methoxy group at C6 in the analog () is electron-donating, which may reduce electrophilicity at C2 but improve solubility in polar solvents.
  • Aldehyde Position : The aldehyde at C3 (target compound) vs. C2 (analog) alters conjugation pathways within the benzothiophene system, affecting reactivity in nucleophilic additions or condensations.

Crystallographic and Structural Insights

For instance, the methoxy group in the analog () may promote hydrogen bonding or π-stacking, whereas the chloro substituent in the target compound could lead to denser packing due to halogen-halogen interactions.

Q & A

Q. What are the established synthetic routes for 6-chloro-1-benzothiophene-3-carbaldehyde?

The synthesis typically involves Friedel-Crafts acylation or halogenation strategies. For example, chlorination at the 6-position can be achieved using electrophilic reagents (e.g., Cl₂/FeCl₃) on a benzothiophene precursor, followed by formylation at the 3-position via Vilsmeier-Haack reaction. Similar methods are employed for indole derivatives, where chloro and aldehyde groups are introduced sequentially . Key challenges include controlling regioselectivity and minimizing over-halogenation.

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • ¹H/¹³C NMR : The aldehyde proton resonates near δ 10 ppm, while the chloro-substituted aromatic protons show distinct splitting patterns.
  • IR Spectroscopy : Confirms the carbonyl stretch (~1700 cm⁻¹) and C-Cl bond (~550 cm⁻¹).
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular weight.
  • X-ray Crystallography : Resolves ambiguities in substituent positioning, as demonstrated for structurally related benzothiophene carboxylic acids .

Q. How does the chloro substituent influence the compound’s reactivity?

The electron-withdrawing chloro group at the 6-position deactivates the benzothiophene ring, directing electrophilic attacks to the 4- or 7-positions. This effect is critical in designing functionalization reactions (e.g., nucleophilic substitutions or cross-couplings) and aligns with reactivity trends observed in methyl-substituted benzothiophene carboxylates .

Advanced Research Questions

Q. What experimental strategies optimize yield in multi-step syntheses of this compound?

  • Stepwise Protection : Temporarily protect the aldehyde group (e.g., as an acetal) during chlorination to prevent side reactions.
  • Catalytic Systems : Use palladium catalysts (e.g., Pd(PPh₃)₄) for cross-couplings, ensuring inert atmospheres to avoid catalyst deactivation .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane to isolate intermediates, as described for fluorinated benzothiophene analogs .

Q. How can researchers resolve contradictions in spectroscopic data during structural validation?

  • Multi-Technique Cross-Validation : Combine NMR (NOESY for spatial proximity) and high-resolution mass spectrometry (HRMS) to confirm molecular formula.
  • Computational NMR Prediction : Tools like ACD/Labs or Gaussian-based DFT simulations predict chemical shifts for comparison, reducing misassignment risks.
  • Reference Analogues : Compare data with structurally similar compounds, such as 3-chloro-6-fluoro-1-benzothiophene-2-carboxylic acid, where X-ray structures resolved ambiguities .

Q. What computational approaches predict the compound’s solubility and stability under varying conditions?

  • COSMO-RS Simulations : Estimate solubility parameters in polar/nonpolar solvents.
  • DFT Calculations : Model degradation pathways (e.g., hydrolysis of the aldehyde group) under acidic/basic conditions.
  • Molecular Dynamics (MD) : Assess aggregation tendencies in aqueous solutions, critical for biological assays. These methods are validated in studies on methyl-substituted benzothiophenes, where solubility correlated with substituent polarity .

Q. How do electronic effects of substituents impact the compound’s utility in medicinal chemistry?

The chloro group enhances electrophilicity at the aldehyde, enabling Schiff base formation with amine-containing biomolecules. This reactivity is leveraged in prodrug design or enzyme inhibition studies. Computational studies (e.g., docking simulations) can map interactions with target proteins, as seen in indole-carbaldehyde derivatives with documented biological activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.